ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate is a complex organic compound that features a unique structure combining a piperidine ring with a chromen-8-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) as a brominating agent . The reaction is initiated using a 150-W tungsten bulb, leading to the desired product in good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, azobisisobutyronitrile (AIBN) as a radical initiator, and dibenzoyl peroxide (BPO) for radical reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield monobromo products, while oxidation and reduction can lead to various oxides and reduced forms, respectively.
Scientific Research Applications
Ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Shares a similar dioxoloquinoline structure and is used in similar synthetic applications.
Oxolinic acid: A quinoline compound with antibacterial properties, similar in structure and function.
(6-Oxo-6H-[1,3]dioxolo[4,5-g]chromen-8-yl)acetic acid: Another related compound with a similar chromen-8-yl moiety.
Uniqueness
Ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate is unique due to its combination of a piperidine ring and a chromen-8-yl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-2-23-19(22)12-3-5-20(6-4-12)10-13-7-18(21)26-15-9-17-16(8-14(13)15)24-11-25-17/h7-9,12H,2-6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPOCCMKBUCHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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